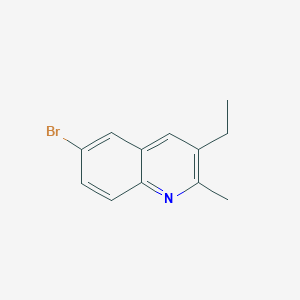
6-Bromo-3-ethyl-2-methylquinoline
概要
説明
6-Bromo-3-ethyl-2-methylquinoline is a quinoline derivative . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound involves various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of this compound is C12H12BrN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions . The synthesis of 2-methylquinoline, for instance, involves a modified Doebner–von Miller reaction protocol in the presence of a strong acid .科学的研究の応用
Synthesis and Optimization in Organic Chemistry
- Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline, a variant of 6-Bromo-3-ethyl-2-methylquinoline, using the Knorr reaction. This study contributes to the understanding of synthetic pathways and optimization conditions in organic chemistry (Wlodarczyk et al., 2011).
Regiochemistry in Nucleophilic Substitution Reactions
- Choi and Chi (2004) investigated the regiochemistry of nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with amines. This study provides insights into the specific chemical behavior and transformations of compounds related to this compound (Choi & Chi, 2004).
Role in Biological Applications
- Geddes et al. (2001) created fluorescent probes using 6-methylquinoline derivatives for chloride determination in biological systems. This research indicates the potential of related compounds, such as this compound, in biological applications (Geddes et al., 2001).
Application in Organometallic Chemistry
- Atla et al. (2009) used ligands including 2-phenylquinoline in the synthesis of monomeric cyclopalladated complexes, highlighting the utility of quinoline derivatives in the field of organometallic chemistry (Atla et al., 2009).
Microwave Irradiation in Chemical Synthesis
- Mohammadi and Hossini (2011) synthesized quinazolinones using a one-pot method under microwave irradiation, demonstrating the efficiency of modern synthetic methods for compounds including this compound (Mohammadi & Hossini, 2011).
Radical Cyclisation in Heterocyclic Chemistry
- Allin et al. (2005) focused on the use of bromophenyl groups in radical cyclisation reactions to synthesize complex heterocycles, relevant to the study of this compound (Allin et al., 2005).
Investigation of Quinazolinone Derivatives
- Ugale et al. (2012) synthesized a series of quinazolinone derivatives and evaluated their pharmacological properties. This research aids in understanding the potential pharmacological applications of similar compounds (Ugale et al., 2012).
作用機序
Safety and Hazards
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are essential in drug discovery and play a major role in medicinal chemistry. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions in the study of 6-Bromo-3-ethyl-2-methylquinoline and similar compounds may involve further exploration of their synthesis, functionalization, and potential biological and pharmaceutical applications.
特性
IUPAC Name |
6-bromo-3-ethyl-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-3-9-6-10-7-11(13)4-5-12(10)14-8(9)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJHWLXWAHVKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459499 | |
| Record name | 6-Bromo-3-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
409346-90-3 | |
| Record name | 6-Bromo-3-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



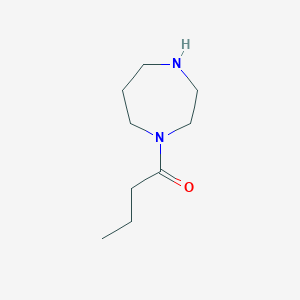
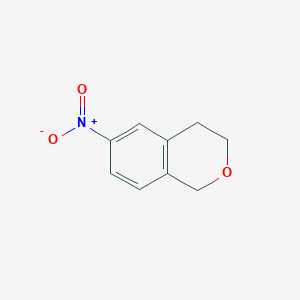
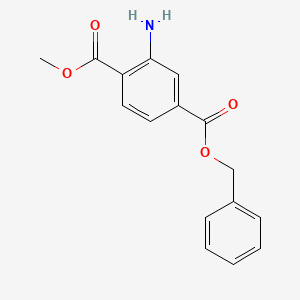
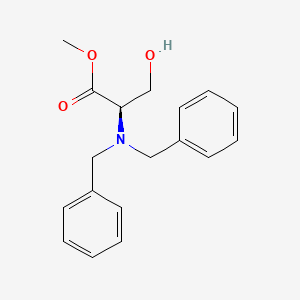
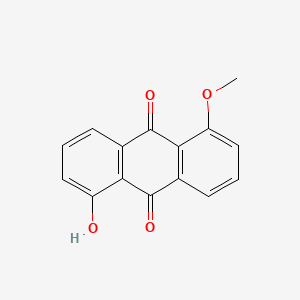
![N,N-Bis((R)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1624544.png)
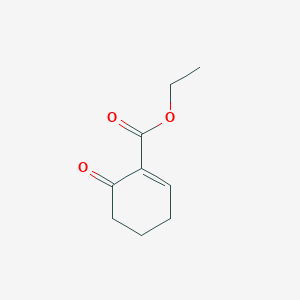


![2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel](/img/structure/B1624548.png)
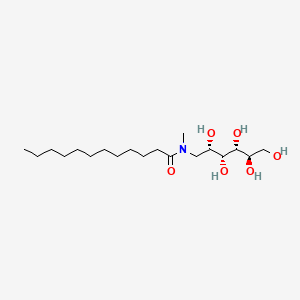
![2-(2-[2-Chloroethoxy]ethoxy)tetrahydropyran](/img/structure/B1624553.png)
![2-[(4-Hydroxyphenyl)thio]propanoic acid ehtyl ester](/img/structure/B1624555.png)
